

A Comprehensive Technical Guide to the Synthesis and Characterization of Diclofenac Diethylamine

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Compound of Interest

Compound Name: *Diclofenac Diethylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **diclofenac diethylamine**, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document details the chemical synthesis process, along with comprehensive analytical methodologies for its characterization and quality control.

Diclofenac diethylamine, the diethylammonium salt of diclofenac, is primarily used in topical formulations to relieve pain and inflammation.[1][2] Its efficacy is attributed to the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] The diethylamine salt form enhances the drug's solubility and absorption through the skin, allowing for effective localized delivery.[2]

Synthesis of Diclofenac Diethylamine

The synthesis of **diclofenac diethylamine** is typically achieved through a two-step process commencing from diclofenac sodium. The first step involves the conversion of diclofenac sodium to diclofenac acid through acidification. Subsequently, a salt formation reaction is carried out between diclofenac acid and diethylamine to yield the final product.[4][5]

Experimental Protocol

Step 1: Synthesis of Diclofenac from Diclofenac Sodium[4]

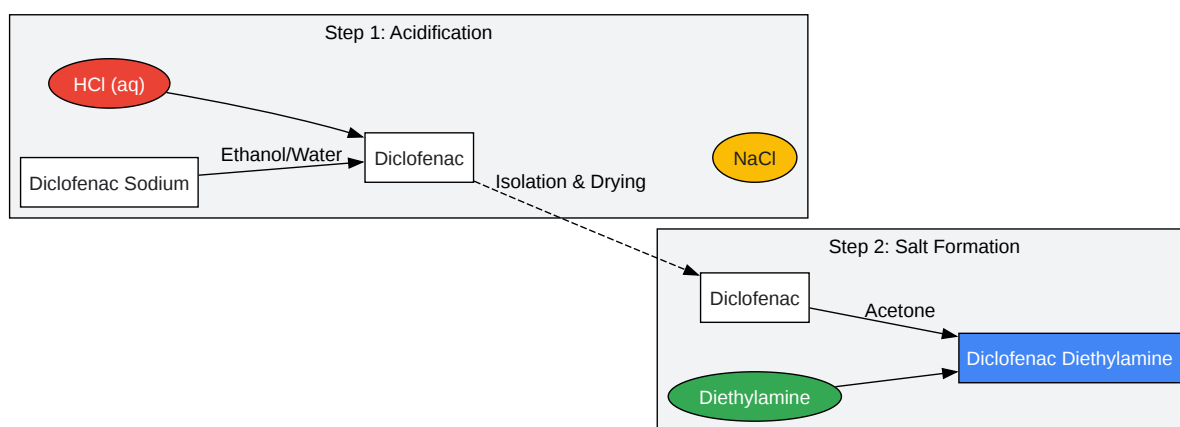
- Dissolution: In a 1.0 L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 270 mL of purified water and 270 mL of ethanol.
- To this solvent mixture, add 30.0 g (94 mmol) of diclofenac sodium.
- Stir the mixture mechanically at a temperature of 40-45 °C until the diclofenac sodium is completely dissolved and the solution is clear.
- Acidification: Cool the solution to room temperature. Slowly add a 2.0 mol/L hydrochloric acid solution dropwise while monitoring the pH with a pH meter.
- Continue the addition of hydrochloric acid until the pH of the solution reaches 1.4-1.6, at which point a large amount of white solid (diclofenac) will precipitate.
- Reaction Completion and Isolation: Stir the suspension at room temperature for 3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Collect the precipitated white solid by centrifugation or filtration.
- Wash the solid product three times with purified water.
- Dry the product in a vacuum oven at 70±2°C for 20-24 hours, ensuring the water content is below 0.5%.

Step 2: Synthesis of **Diclofenac Diethylamine** from Diclofenac[4]

- Dissolution: In a suitable reaction vessel, dissolve the dried diclofenac from the previous step in acetone. The mixture should be heated to facilitate dissolution.
- Salt Formation: To the dissolved diclofenac solution, add diethylamine dropwise. This will initiate the salt formation reaction, leading to the precipitation of **diclofenac diethylamine** as a solid.

- Isolation: After the completion of the reaction, the solid **diclofenac diethylamine** is collected by solid-liquid separation (e.g., filtration).
- Drying: The final product is then dried to remove any residual solvent.

Synthesis Pathway



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Caption: Reaction scheme for the two-step synthesis of **diclofenac diethylamine**.

Quantitative Synthesis Data

Parameter	Value	Reference
Starting Material	Diclofenac Sodium	[4]
Step 1: Diclofenac Synthesis		
Diclofenac Sodium Amount	30.0 g (94 mmol)	[4]
Solvent (Ethanol:Water)	1:1 (v/v)	[4]
Reaction Temperature	40-45 °C (dissolution)	[4]
Final pH	1.4 - 1.6	[4]
Reaction Time	3 hours	[4]
Yield of Diclofenac	92.67% - 98.5%	[4][5]
Purity of Diclofenac	> 99.0%	[4][5]
Step 2: Diclofenac Diethylamine Synthesis		
Solvent	Acetone	[4]
Reactant	Diethylamine	[4]
Final Product Purity	> 99.0%	[4]

Characterization of Diclofenac Diethylamine

A variety of analytical techniques are employed to confirm the identity, purity, and quantity of synthesized **diclofenac diethylamine**. These methods include chromatography and spectroscopy.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of **diclofenac diethylamine**.^{[6][7]}

Experimental Protocol: RP-HPLC^[6]

- Instrumentation: A standard RP-HPLC system equipped with a UV detector.

- Column: Kromasil C8 (150 mm × 4.6 mm, 5 μm).[6]
- Mobile Phase: A mixture of Buffer and Methanol (25:75 %V/V). The buffer consists of 1.37 g of NaH₂PO₄ in 1000 ml of water, with the pH adjusted to 2.5 with orthophosphoric acid.[6]
- Flow Rate: 1.0 ml/min.[6]
- Detection Wavelength: 254 nm.[6]
- Column Temperature: 40°C.[6]
- Injection Volume: 10 μl.[6]
- Diluent: A mixture of Methanol and Water (50:50 % V/V).[6]
- Run Time: 10 minutes.[6]

Quantitative HPLC Data

Parameter	Value	Reference
Retention Time	5.26 minutes	[6]
Linearity Range	50-150 μg/ml	[6]
Correlation Coefficient (r ²)	0.9998	[6]
Percentage Recovery	100.5-100.9 %	[6]
RSD (%) for Precision	< 2	[6]

Other reported HPLC methods utilize different conditions, such as a C18 column with a mobile phase of acetonitrile and water (pH 3), and detection at 205 nm.[7] Thin Layer Chromatography (TLC) is also used, particularly for reaction monitoring.[4][8]

Spectroscopic Methods

Spectroscopic techniques are essential for structural elucidation and quantitative analysis.

1. UV-Visible Spectrophotometry[9][10]

Two methods have been reported for the spectrophotometric determination of **diclofenac diethylamine**:

- Method A: Based on the oxidation of the drug with Fe(III) and subsequent complex formation with 1,10-phenanthroline, with the resulting chromogen measured at 510 nm.[9][10]
- Method B: Involves the formation of a charge-transfer complex with p-chloroanilic acid in 1,4-dioxane, with the chromogen measured at 526 nm.[9][10]

Quantitative Spectrophotometric Data

Parameter	Method A	Method B	Reference
λ_{max}	510 nm	526 nm	[9][10]
Linearity Range ($\mu\text{g/mL}$)	2.00-8.00	20.00-120.00	[9][10]
Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	0.98×10^4	1.62×10^3	[9][10]
Sandell's Sensitivity ($\mu\text{g cm}^{-2}$)	3.77×10^{-2}	2.27×10^{-2}	[9][10]

2. Near-Infrared (NIR) Spectroscopy[8][11]

NIR spectroscopy, combined with chemometric methods like Partial Least Squares (PLS), has been used for the quantitative determination of **diclofenac diethylamine** in emulgel preparations.[8][11] The spectral wavelength range for analysis is typically 850 nm to 2000 nm.[8][12]

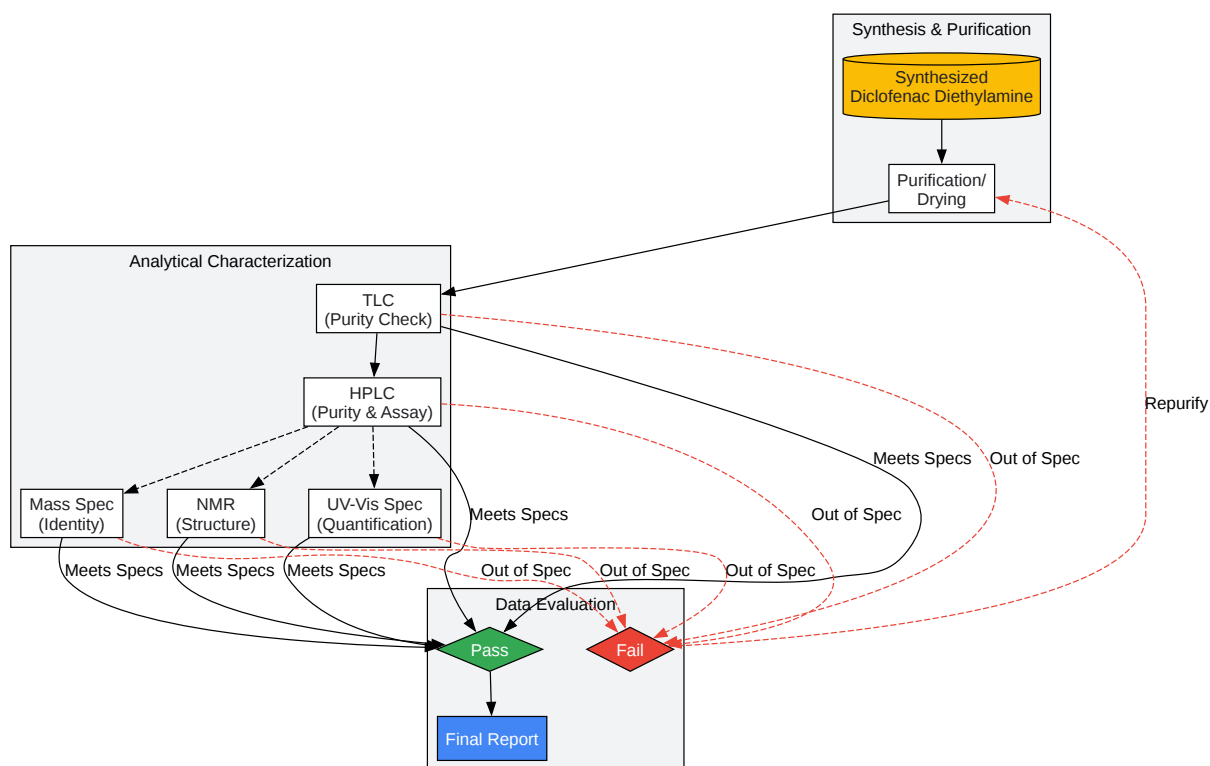
3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **diclofenac diethylamine**, the molecular formula is $\text{C}_{18}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2$ and the molecular weight is 369.3 g/mol. LC-MS data shows a precursor ion $[\text{M}+\text{H}]^+$ at an m/z of 296.024, corresponding to the diclofenac moiety.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **diclofenac diethylamine**. Spectra for the parent compound, diclofenac, are available and can be used as a reference for interpreting the spectrum of the diethylamine salt.[\[13\]](#)

Characterization Workflow



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Caption: A typical workflow for the characterization of synthesized **diclofenac diethylamine**.

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